molecular formula C7H14ClNS B2887706 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride CAS No. 2138205-09-9

8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride

Cat. No.: B2887706
CAS No.: 2138205-09-9
M. Wt: 179.71
InChI Key: CHNSQYGGGXDYDL-UHFFFAOYSA-N
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Description

8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride is a versatile small molecule scaffold with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its sulfur-containing bicyclic framework, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride typically involves the construction of the bicyclic core followed by the introduction of the amine group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a suitable diene with a thiol can yield the desired bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the amine group or other functional groups.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride can be compared with other similar compounds, such as:

    8-Azabicyclo[3.2.1]octane: This compound has a nitrogen atom instead of sulfur, leading to different chemical and biological properties.

    8-Oxabicyclo[3.2.1]octane: The presence of an oxygen atom in the bicyclic structure imparts distinct reactivity and interactions.

    8-Thiabicyclo[3.2.1]octan-3-ylmethanamine hydrochloride: This compound has a methanamine group, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in its sulfur-containing bicyclic structure, which provides specific reactivity and interactions not found in its analogs.

Properties

IUPAC Name

8-thiabicyclo[3.2.1]octan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNSQYGGGXDYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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